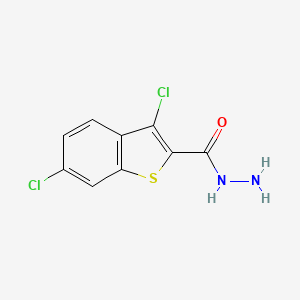

3,6-Dichloro-1-benzothiophene-2-carbohydrazide

Vue d'ensemble

Description

3,6-Dichloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6Cl2N2OS and a molecular weight of 261.13 g/mol . It is a derivative of benzothiophene, characterized by the presence of two chlorine atoms and a carbohydrazide group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Dichloro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

3,6-Dichloro-1-benzothiophene-2-carbohydrazide serves as a building block in organic synthesis. It is utilized in creating more complex organic molecules and can undergo various transformations to yield derivatives with distinct properties.

2. Biology

In biological research, this compound acts as an inhibitor of the enzyme OGG1 (8-oxoguanine DNA glycosylase). By inhibiting OGG1, it contributes to studies focused on DNA repair mechanisms and the cellular response to oxidative stress. This application is crucial for understanding how cells maintain genomic integrity under oxidative damage conditions.

3. Medicine

Research is ongoing into the therapeutic potential of this compound in cancer treatment. Its ability to inhibit DNA repair pathways makes it a candidate for enhancing the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these treatments.

4. Industry

This compound may also find applications in materials science as an intermediate in the production of pharmaceuticals or novel materials. Its unique structural features allow for potential use in developing new drugs or industrial chemicals.

Case Study 1: Inhibition of OGG1

In a study examining the effects of OGG1 inhibitors on cellular oxidative stress responses, this compound demonstrated significant inhibition of OGG1 activity. This inhibition led to increased levels of oxidative DNA lesions in treated cells compared to controls, suggesting its potential role in enhancing cancer therapy by preventing DNA repair.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers have utilized this compound as a precursor for synthesizing new anticancer agents targeting specific pathways involved in tumor growth. The derivatives exhibited promising cytotoxicity against various cancer cell lines, indicating the compound's utility in drug development.

Mécanisme D'action

The mechanism of action of 3,6-Dichloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

- 3,6-Dichloro-1-benzothiophene-2-carboxylic acid

- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid

- 3,6-Dichlorobenzothiophene-2-carboxylic acid

Comparison: 3,6-Dichloro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid counterparts, the carbohydrazide derivative exhibits different reactivity and potential biological activities, making it a valuable compound for research and development .

Activité Biologique

3,6-Dichloro-1-benzothiophene-2-carbohydrazide (BT2), identified by its CAS number 329219-49-0, is a compound of increasing interest in biological research due to its potential applications in pharmacology, particularly in cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene ring with two chlorine substituents at the 3 and 6 positions and a carbohydrazide functional group at the 2 position. This unique structure contributes to its reactivity and biological properties. The presence of chlorine atoms facilitates nucleophilic substitution reactions, while the hydrazide moiety allows for potential condensation reactions with carbonyl compounds.

BT2 has been shown to interact with key enzymes and proteins involved in cellular processes. Notably, it acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein that plays a critical role in cancer cell survival. By inhibiting Mcl-1, BT2 can induce apoptosis in cancer cells. Furthermore, it enhances the activity of branched-chain keto acid dehydrogenase complex (BCKDC), which is involved in the metabolism of branched-chain amino acids (BCAAs). This modulation can lead to decreased levels of BCAAs in plasma, which have been associated with tumor growth and progression .

Anticancer Properties

Recent studies have highlighted BT2's potential as an anticancer agent. For instance, research indicates that BT2 treatment significantly upregulates BCKDC activity in various tissues, which correlates with reduced tumor proliferation rates in models of non-small-cell lung cancer (NSCLC). Specifically, BT2 was administered at a dosage of 20 mg/kg/day via intraperitoneal injection over seven days, resulting in a robust enhancement of BCKDC activity by 12.3-fold in the heart and lesser degrees in other tissues .

| Study | Dosage | Administration | Results |

|---|---|---|---|

| NSCLC Model | 20 mg/kg/day | Intraperitoneal for 7 days | 12.3-fold increase in BCKDC activity; reduced BCAA levels |

Antimicrobial Activity

In addition to its anticancer effects, BT2 has shown promise as an antimicrobial agent. Preliminary evaluations suggest that it may inhibit the growth of various microbial strains, although further studies are needed to fully characterize this activity and its mechanisms.

Case Studies

- NSCLC Treatment : In a study examining the effects of BT2 on NSCLC cell lines, researchers noted that treatment led to significant apoptosis and reduced proliferation rates compared to untreated controls. This suggests that BT2 may serve as a viable therapeutic agent against certain cancer types by targeting metabolic pathways critical for tumor growth .

- Metabolic Regulation : Another investigation focused on the impact of BT2 on BCAA metabolism demonstrated that its administration resulted in altered metabolic profiles within treated subjects. Specifically, decreased plasma BCAA levels were observed alongside enhanced oxidative phosphorylation rates, indicating a shift toward more efficient energy utilization within cells .

Propriétés

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c10-4-1-2-5-6(3-4)15-8(7(5)11)9(14)13-12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXCNDGYHMEGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351167 | |

| Record name | 3,6-dichloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329219-49-0 | |

| Record name | 3,6-dichloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.